molecular formula C11H17NS B13230960 [(2-Amino-3-methylbutyl)sulfanyl]benzene

[(2-Amino-3-methylbutyl)sulfanyl]benzene

Cat. No.: B13230960
M. Wt: 195.33 g/mol
InChI Key: ULDHINWYUAJUQW-UHFFFAOYSA-N
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Description

[(2-Amino-3-methylbutyl)sulfanyl]benzene is an organic compound with the molecular formula C₁₁H₁₇NS It is characterized by the presence of an amino group, a methyl group, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Amino-3-methylbutyl)sulfanyl]benzene typically involves the reaction of 2-amino-3-methylbutylamine with a benzene derivative containing a suitable leaving group. One common method is the nucleophilic substitution reaction where the amino group of 2-amino-3-methylbutylamine attacks the benzene ring, displacing the leaving group and forming the desired product. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2-Amino-3-methylbutyl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(2-Amino-3-methylbutyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Amino-3-methylbutyl)sulfanyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Amino-3-methylbutyl)sulfanyl]pyridine
  • [(2-Amino-3-methylbutyl)sulfanyl]thiophene

Uniqueness

[(2-Amino-3-methylbutyl)sulfanyl]benzene is unique due to its specific combination of functional groups and the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-methyl-1-phenylsulfanylbutan-2-amine

InChI

InChI=1S/C11H17NS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3

InChI Key

ULDHINWYUAJUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC1=CC=CC=C1)N

Origin of Product

United States

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